Octachlorocyclopentene
Overview
Description
Octachlorocyclopentene is a chlorinated derivative of cyclopentene, characterized by having eight chlorine atoms attached to the cyclopentene ring. This compound is of interest due to its unique chemical and physical properties, which arise from the high degree of chlorination.
Synthesis Analysis
The synthesis of octachlorocyclopentene and related compounds involves complex reactions under specific conditions. For example, Kusuda (1983) described the synthesis of octachlorobicyclo[3.3.0]octa-1,4,6-triene, a related compound, through the treatment of decachloro(4-allylidenecyclopentene) with enneacarbonyldiiron(0), followed by dechlorination and further chlorination steps under controlled conditions to yield the desired product in good yield (Kusuda, 1983).
Molecular Structure Analysis
The molecular structure of octachloropentafulvalene, a compound closely related to octachlorocyclopentene, was determined through 3-dimensional X-ray crystallographic analysis, revealing a twisted central C=C due to Cl⋯Cl repulsions, with bond distances indicating decreased π-bond character (Ammon, Wheeler, & Agranat, 1973).
Chemical Reactions and Properties
The chemical behavior of octachlorocyclopentene derivatives under various conditions has been explored, including Lewis acid-catalyzed isomerizations and reactions with methanol to afford chloro derivatives with potential for further chemical transformations (Kusuda, 1983).
Physical Properties Analysis
While specific data on octachlorocyclopentene was not identified, related compounds exhibit significant interactions between orbitals, which influence their physical properties, including thermal stability and reactivity. Such insights are critical for understanding the behavior of highly chlorinated cyclopentene derivatives (Gleiter, Jähne, Müller, Nixdorf, & Irngartinger, 1986).
Chemical Properties Analysis
The chemical properties of octachlorocyclopentene derivatives, such as reactivity towards different types of chemical reagents, provide insights into their potential applications and behavior under various chemical conditions. Investigations into the reactions of octachlorocyclotetraphosphazatetraene with diols demonstrate the formation of derivatives with spiro structures, indicating the versatility and reactivity of chlorinated compounds (Alkubaisi & Shaw, 1989).
Scientific Research Applications
Antiseptic and Antibacterial Applications
Octenidine dihydrochloride, a compound related to Octachlorocyclopentene, has been widely used as an antiseptic for skin, mucous membranes, and wounds. It's an established alternative to older substances like chlorhexidine, demonstrating effectiveness in various clinical and experimental settings. Studies have shown its efficacy in skin pharmacology and as an antibacterial agent in dental applications (Hübner, Siebert, & Kramer, 2010); (Bukhary & Balto, 2017).
Environmental Impact Studies
The degradation of antibiotic residues, including Octachlorocyclopentene-related compounds, in composting and vermicomposting processes has been a subject of research. These studies focus on reducing the concentrations of such compounds in agricultural applications, highlighting their environmental impact (Ravindran & Mnkeni, 2017).
Wound Healing and Anti-Inflammatory Properties
Research indicates that Octenidine-based hydrogel shows anti-inflammatory and protease-inhibitory capacities in human skin wounds. This suggests potential applications in improving wound healing and scar quality (Seiser et al., 2021).
Synthesis and Chemical Applications
Studies on the synthesis of new classes of compounds involving Octachlorocyclopentene derivatives demonstrate its significance in the development of novel chemical structures. These advances contribute to the expanding field of inorganic chemistry and materials science (Beşli et al., 2015).
Dental Applications
In dentistry, Octachlorocyclopentene derivatives have been evaluated for their efficacy in reducing oral bacteria, specifically Streptococcus Mutans, indicating their potential as effective antiseptic mouthrinse solutions (Koçak et al., 2009).
Energetic Materials Development
The development and application of cyclophosphazene compounds, including Octachlorocyclopentene, in energetic materials have been reviewed, highlighting their importance in the creation of high-energy density materials (Li-na, 2008).
properties
IUPAC Name |
1,2,3,3,4,4,5,5-octachlorocyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRCHJVWAKCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061037 | |
Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octachlorocyclopentene | |
CAS RN |
706-78-5 | |
Record name | Octachlorocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octachlorocyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCTACHLOROCYCLOPENTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octachlorocyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTACHLOROCYCLOPENTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU8ZN4E6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.